

# Spectroscopic comparison between Veratraldehyde and isovanillin

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## Compound of Interest

Compound Name: Veratraldehyde

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## A Spectroscopic Showdown: Veratraldehyde vs. Isovanillin

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. This guide provides a head-to-head spectroscopic comparison of **veratraldehyde** and isovanillin, two closely related benzaldehyde derivatives. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for distinguishing and characterizing these compounds.

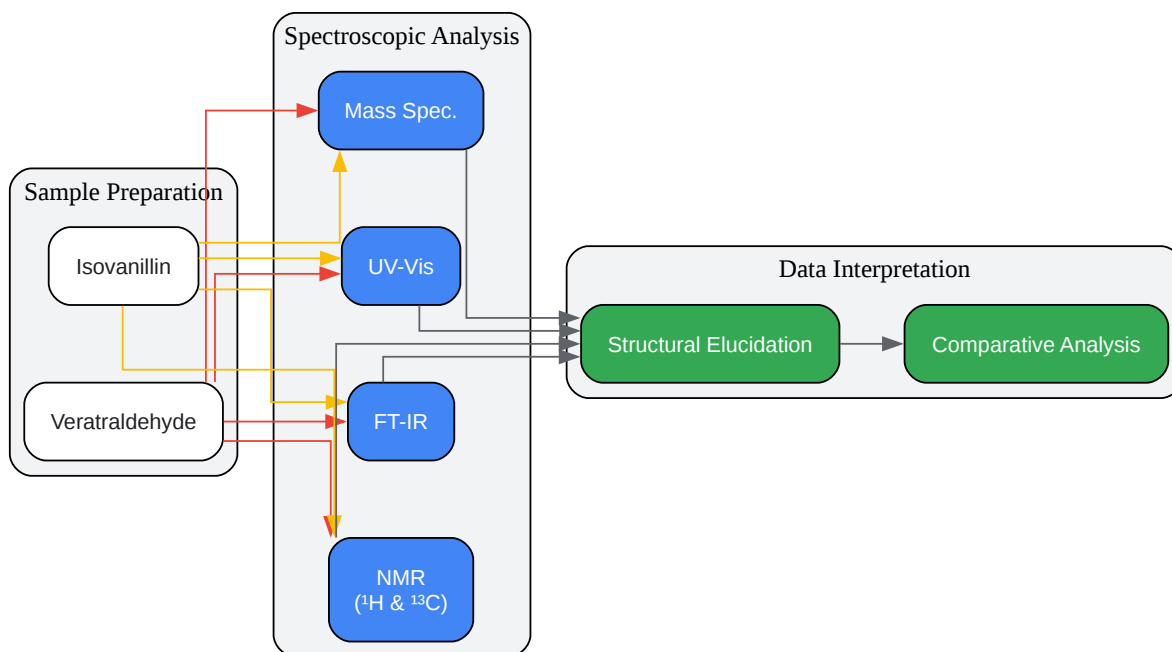
**Veratraldehyde** (3,4-dimethoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are structural isomers that, despite their similarities, exhibit distinct spectroscopic signatures. These differences arise from the alternative placement of a hydroxyl and a methoxy group on the benzene ring, influencing the electronic environment of the molecule and, consequently, its interaction with electromagnetic radiation. This comparison will delve into the nuances of their  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, UV-Vis, and Mass Spectra.

## At a Glance: Spectroscopic Data Summary

The following table summarizes the key quantitative data obtained from various spectroscopic analyses of **veratraldehyde** and isovanillin.

Spectroscopic Technique	Parameter	Veratraldehyde	Isovanillin
<sup>1</sup> H NMR (CDCl <sub>3</sub> , ppm)	Aldehyde Proton (-CHO)	~9.84	~9.83[1]
Aromatic Protons	~7.43 (d), ~7.41 (dd), ~6.98 (d)	~7.44 (d), ~7.42 (dd), ~6.97 (d)[1]	
Methoxy Protons (-OCH <sub>3</sub> )	~3.95 (s, 6H)	~3.97 (s, 3H)[1]	
Hydroxyl Proton (-OH)	-	~6.12 (s, 1H)[1]	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , ppm)	Carbonyl Carbon (C=O)	~191.1	~191.0
Aromatic Carbons	~154.5, ~149.7, ~130.2, ~126.8, ~110.5, ~109.1[2]	~152.4, ~150.6, ~134.0, ~131.6, ~116.1, ~93.0	
Methoxy Carbon (-OCH <sub>3</sub> )	~56.2, ~56.0[2]	~56.0	
IR Spectroscopy (cm <sup>-1</sup> )	C=O Stretch (Aldehyde)	~1685	~1685
O-H Stretch (Phenolic)	-	~3236	
C-O Stretch (Ether)	~1270, ~1140	~1270, ~1140	
Aromatic C=C Stretch	~1580, ~1510	~1580, ~1510	
UV-Vis Spectroscopy (nm)	λ_max (in Ethanol)	~279, ~309[3]	~278, ~310
Mass Spectrometry (m/z)	Molecular Ion [M] <sup>+</sup>	166	152[4]
Key Fragment Ions	165, 151, 138, 123, 109, 81	151, 123, 109, 81[4]	

## Visualizing the Workflow



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## References

- 1. Isovanillin(621-59-0) <sup>1</sup>H NMR [m.chemicalbook.com]
- 2. bmse010220 Veratraldehyde at BMRB [bmr.io]
- 3. Vanillin | C<sub>8</sub>H<sub>8</sub>O<sub>3</sub> | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isovanillin | C<sub>8</sub>H<sub>8</sub>O<sub>3</sub> | CID 12127 - PubChem [pubchem.ncbi.nlm.nih.gov]
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